molecular formula C7H5BrN2O3 B1323223 4-Bromo-2-nitrobenzamide CAS No. 1152237-09-6

4-Bromo-2-nitrobenzamide

Cat. No. B1323223
M. Wt: 245.03 g/mol
InChI Key: WQDHNRSSNZHLHF-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrobenzamide is a chemical compound with the molecular formula C7H5BrN2O3 . It has a molecular weight of 245.031 and is used for research purposes .


Synthesis Analysis

The synthesis of compounds similar to 4-Bromo-2-nitrobenzamide often involves multistep processes . For instance, direct bromination of aniline can produce a variety of polybrominated and oxidized products . The synthesis of a relatively simple compound can be made indirectly using methods that are both easy to perform and familiar to students .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-nitrobenzamide consists of a benzene ring substituted with a bromo group, a nitro group, and an amide group . The exact structure can be determined using various spectroscopic techniques .


Chemical Reactions Analysis

4-Bromo-2-nitrobenzamide can undergo various chemical reactions. For example, compounds similar to it have been known to undergo Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis .


Physical And Chemical Properties Analysis

4-Bromo-2-nitrobenzamide is a solid under normal conditions . More detailed physical and chemical properties such as melting point, solubility, and spectral data can be determined using various analytical techniques .

Scientific Research Applications

Crystal Engineering and Molecular Interactions

4-Bromo-2-nitrobenzamide has been studied in the field of crystal engineering. Research has shown the presence of molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes involving nitrobenzamide derivatives. This indicates potential applications in crystal design and molecular assembly. In particular, the study by Saha, Nangia, and Jaskólski (2005) focused on this aspect (Saha, Nangia, & Jaskólski, 2005).

Vibrational Spectroscopy and Chemical Analysis

Research by Dwivedi and Kumar (2019) utilized vibrational spectroscopic methods for analyzing N-(4-Bromophenyl)-4-nitrobenzamide. This study highlighted the compound's potential for electro-optical applications and its efficacy as an antibacterial drug, based on molecular docking studies (Dwivedi & Kumar, 2019).

Ternary Cocrystals Formation

4-Nitrobenzamide, a closely related compound, has been used in designing ternary cocrystals with hydrogen and halogen bonds. These cocrystals, mediated by amide-acid and I···O2N supramolecular synthons, suggest potential applications in material science and drug design (Tothadi & Desiraju, 2013).

Chemical Reactivity and Synthesis

The reactivity of similar nitrobenzamide derivatives with amines has been studied, indicating their potential use in novel synthesis methods for creating structurally unique compounds (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Nanoparticle Synthesis and Characterization

Research has been conducted on the synthesis and characterization of nanoparticles and nanocrystals of nickel(II) complexes of derivatives of nitrobenzamides. This suggests applications in material science, particularly in the development of nanostructured materials (Saeed, Rashid, Hussain, Jasinski, Keeley, & Khan, 2013).

Safety And Hazards

4-Bromo-2-nitrobenzamide may cause skin irritation and serious eye irritation . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is recommended to handle this compound with appropriate personal protective equipment and to avoid ingestion and inhalation .

Future Directions

The future directions of 4-Bromo-2-nitrobenzamide could involve its use in the synthesis of bioactive compounds and hybrid materials . Its unique structural features make it valuable for the creation of diverse molecular frameworks with potential therapeutic applications .

properties

IUPAC Name

4-bromo-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDHNRSSNZHLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Threlfall - Vibrational Spectroscopy, 2022 - Elsevier
The infrared spectra of more than 150 primarycarboxamides in the NH stretching and the carbonyl region have been measured. Comparison is made with Bellamys analysis of the …
Number of citations: 1 www.sciencedirect.com

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